9-Azajulolidine
Overview
Description
9-Azajulolidine is a heterocyclic compound . It is also known by other synonyms such as 9-azajulolidine,4,5,6,8,9,10-hexahydropyrido[3,2,1-ij][1,6]naphthyridine .
Synthesis Analysis
The synthesis of 9-Azajulolidine has been described in various studies. For instance, it has been used as an effective electron-rich ligand for post-Ullmann-type reactions . In another study, it was used in the on-demand synthesis of phosphoramidites .Molecular Structure Analysis
The molecular structure of 9-Azajulolidine is C11H14N2 . It has a molecular weight of 174.24 .Chemical Reactions Analysis
9-Azajulolidine has been involved in various chemical reactions. For example, it has been used in the Lewis base-catalyzed tandem acyl transfer–cyclization of acylated o-alkynoylphenols leading to 3-aroylflavones . It has also been used in the 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine .Physical And Chemical Properties Analysis
9-Azajulolidine has a molecular weight of 174.24 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Post-Ullmann Reactions
- Summary of Application: 9-Azajulolidine is used as an effective electron-rich ligand for post-Ullmann-type reactions, which are used for C(aryl)–heteroatom (N, O, S) bond formation reactions .
- Methods of Application: The synthesis of 9-azajulolidine involves readily available reagents. It is then utilized in post-Ullmann-type reactions, enhancing the reaction rates dramatically .
- Results or Outcomes: The use of 9-azajulolidine in these reactions has resulted in dramatically enhanced reaction rates. This is due to the high electron densities on their pyridine rings, resulting from a combination of the conformational restriction of the 4-amino group and the inductive electron donating effect of the alkyl groups .
Electron Storage and Release
- Summary of Application: 9-Azajulolidine is involved in the storage and release of two electrons from an electron-rich carbon–carbon bond. This is achieved through boron-mediated reversible coupling of DMAP and 9-azajulolidine .
- Methods of Application: The 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine can be achieved either by the reaction of 2 with L, or by one-electron reduction of borenium cations 5 and 6 .
- Results or Outcomes: Oxidation of 3 and 4 leads to C–C cleavage and regeneration of 5 and 6. All new compounds have been structurally characterized .
Safety And Hazards
When handling 9-Azajulolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHFUNXFXTFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC3=C2N(C1)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464020 | |
Record name | 9-Azajulolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azajulolidine | |
CAS RN |
6052-72-8 | |
Record name | 9-Azajulolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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